molecular formula C12H18O8 B12332410 4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]

4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]

Cat. No.: B12332410
M. Wt: 290.27 g/mol
InChI Key: HZGBRTQAXNTXCC-UHFFFAOYSA-N
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Chemical Reactions Analysis

4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.

    Condensation: It can undergo condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biochemical and physiological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] can be compared with other similar compounds such as:

The uniqueness of 4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] lies in its specific chemical structure and the resulting properties that make it suitable for various applications in different fields.

Properties

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

4-[4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]butoxymethyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C12H18O8/c13-11-17-7-9(19-11)5-15-3-1-2-4-16-6-10-8-18-12(14)20-10/h9-10H,1-8H2

InChI Key

HZGBRTQAXNTXCC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)COCCCCOCC2COC(=O)O2

Origin of Product

United States

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